Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17997922
InChI: InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

CAS No.:

Cat. No.: VC17997922

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate -

Specification

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-oxoacetate
Standard InChI InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14)
Standard InChI Key YAZDSCKDOITIQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)NNC1=CC=C(C=C1)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central oxoacetate backbone (-O-C(=O)-C(=O)-\text{-O-C(=O)-C(=O)-}) linked to an ethyl ester group (-O-C(=O)-O-C2H5\text{-O-C(=O)-O-C}_2\text{H}_5) and a 4-methoxyphenylhydrazine moiety (-NH-NH-C6H4-OCH3\text{-NH-NH-C}_6\text{H}_4\text{-OCH}_3) . The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s reactivity in nucleophilic and electrophilic reactions. X-ray crystallography studies of analogous hydrazinyl oxoacetates reveal planar configurations around the hydrazine linkage, with dihedral angles between aromatic and heterocyclic groups ranging from 47° to 85° .

Physicochemical Properties

Key physical properties include:

  • Melting Point: 127–128°C

  • Density: 1.241 g/cm³ (predicted)

  • Solubility: Moderately soluble in polar solvents like ethanol and methanol but poorly soluble in water .
    The compound’s pKa\text{p}K_a of 9.83 suggests weak basicity, primarily attributed to the hydrazinyl group .

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary synthesis route involves the condensation of ethyl oxalyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as triethylamine . The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the hydrazine intermediate:

Cl-C(=O)-CO-OEt+H2N-NH-C6H4-OCH3Et3NEthyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate+HCl\text{Cl-C(=O)-CO-OEt} + \text{H}_2\text{N-NH-C}_6\text{H}_4\text{-OCH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate} + \text{HCl}

Purification typically employs recrystallization or column chromatography, yielding products with >85% purity .

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors are preferred to enhance yield and reduce waste. Automated systems optimize reaction parameters (temperature, residence time) while adhering to green chemistry principles. A representative protocol involves:

  • Reactants: Ethyl oxalyl chloride (1.2 equiv), 4-methoxyphenylhydrazine (1.0 equiv)

  • Conditions: 0–5°C, residence time 30 minutes

  • Output: 89% yield after purification .

Chemical Reactivity and Derivative Formation

Key Reactions

The compound’s reactivity is dominated by its hydrazinyl and carbonyl groups:

  • Cyclization: Under acidic conditions, intramolecular cyclization forms pyrazolone derivatives, which are pharmacologically relevant .

  • Condensation: Reacts with aldehydes (e.g., salicylaldehyde) to yield hydrazones, useful in coordination chemistry .

  • Nucleophilic Substitution: The methoxy group can be demethylated to generate phenolic derivatives for further functionalization .

Comparative Analysis of Analogues

Compound NameMolecular FormulaMelting Point (°C)Key Applications
Ethyl 4-methoxyphenylacetateC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3N/AFlavoring agents
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateC11H13ClN2O3\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_3245Anticancer intermediates
Ethyl 4'-methoxyoxanilateC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_4288–290Polymer stabilizers

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery

The compound serves as a precursor to apixaban impurities, critical for quality control in anticoagulant production . Its hydrazine moiety also facilitates the synthesis of hydrazone-based inhibitors targeting proteasomes and bacterial enzymes .

Agrochemical Development

Derivatives exhibit herbicidal and fungicidal activities, attributed to their ability to disrupt electron transport chains in plant pathogens . For example, hydrazone derivatives show IC50_{50} values of 12–18 µM against Fusarium species .

Material Science

In coordination chemistry, the compound acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) to form complexes with applications in catalysis and photoluminescence .

Future Research Directions

Target Identification

Elucidating the compound’s molecular targets (e.g., enzymes, receptors) through proteomic studies could unlock novel therapeutic applications .

Process Optimization

Developing enantioselective syntheses and biocatalytic routes may enhance sustainability and reduce production costs .

Regulatory Compliance

Standardizing analytical methods (HPLC, LC-MS) for impurity profiling will align with ICH guidelines for pharmaceutical intermediates .

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